Cannabigerolic acid

Catalog No.
S522576
CAS No.
25555-57-1
M.F
C22H32O4
M. Wt
360.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabigerolic acid

CAS Number

25555-57-1

Product Name

Cannabigerolic acid

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-pentylbenzoic acid

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H32O4/c1-5-6-7-11-17-14-19(23)18(21(24)20(17)22(25)26)13-12-16(4)10-8-9-15(2)3/h9,12,14,23-24H,5-8,10-11,13H2,1-4H3,(H,25,26)/b16-12+

InChI Key

SEEZIOZEUUMJME-FOWTUZBSSA-N

SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O

Solubility

Soluble in DMSO

Synonyms

Cannabigerolic acid

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O

Description

The exact mass of the compound Cannabigerolic acid is 360.2301 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of dihydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cannabigerolic acid is a prominent phytocannabinoid found in the cannabis plant, specifically Cannabis sativa. It serves as a crucial precursor in the biosynthesis of various other cannabinoids, including tetrahydrocannabinolic acid A, cannabidiolic acid, and cannabichromenic acid. Cannabigerolic acid is characterized by its chemical structure, which includes a carboxylic acid group, making it an acidic cannabinoid. Unlike its decarboxylated form, cannabigerol, which exhibits psychoactive properties, cannabigerolic acid is non-psychoactive and is primarily recognized for its potential therapeutic effects .

  • The mechanism of action of CBGA is still under investigation.
  • Studies suggest that CBGA may have various biological properties, including acting on ion channels and enzymes [].
  • More research is needed to fully understand how CBGA functions in the human body.
  • There is limited data available on the safety profile of CBGA.
  • As with most research on cannabinoids, further studies are needed to determine potential risks and interactions.
  • Anti-inflammatory properties

    Studies suggest CBGA may possess anti-inflammatory properties. Research has been conducted in cell lines and animal models, indicating CBGA's potential role in inflammatory bowel disease. Source: NCBI, PubChem, Cannabigerolic acid (CID:6458481)

  • Neuroprotective effects

    Some scientific studies have explored the potential neuroprotective effects of CBGA. In vitro and in vivo models have shown CBGA may help protect nerve cells from damage. Source: ScienceDirect, The neuroprotective effects of cannabigerolic acid on lipopolysaccharide-induced neuroinflammation in mice

  • Antibacterial properties

    Emerging research suggests CBGA may have antibacterial properties. Studies have found it effective against certain strains of bacteria. Source: Molecules, Studies on the cannabinoid profile of Israeli medical cannabis:

  • Decarboxylation: When exposed to heat, cannabigerolic acid can lose a carbon dioxide molecule to form cannabigerol. This reaction is catalyzed by heat and can occur at room temperature but at a much slower rate .
  • Biosynthesis: In the cannabis plant, cannabigerolic acid is synthesized from geranyl pyrophosphate and olivetolic acid through the action of the enzyme geranyltransferase. This reaction forms the backbone for many other cannabinoids .
  • Hydrolysis: Cannabigerolic acid can also participate in hydrolysis reactions under specific conditions, converting ester moieties into carboxylic acids, which may be relevant in synthetic pathways .

Cannabigerolic acid exhibits several biological activities that are of interest in pharmacology:

  • Anti-inflammatory Effects: Research indicates that cannabigerolic acid may possess anti-inflammatory properties, potentially making it useful in treating inflammatory conditions .
  • Neuroprotective Properties: Preliminary studies suggest that it may have neuroprotective effects, which could be beneficial in neurodegenerative diseases .
  • Antibacterial Activity: Cannabigerolic acid has shown potential antibacterial effects against certain strains of bacteria, indicating its possible application in antimicrobial therapies .

Cannabigerolic acid has several promising applications:

  • Pharmaceuticals: Due to its therapeutic properties, it is being investigated for use in developing treatments for conditions like inflammation, pain management, and neurodegenerative diseases.
  • Cosmetics: Its anti-inflammatory and antibacterial properties make it an attractive ingredient in skincare products aimed at treating acne and other skin conditions .
  • Nutraceuticals: Cannabigerolic acid is being explored as a dietary supplement for its potential health benefits.

Studies on the interactions of cannabigerolic acid with various biological systems reveal interesting insights:

  • Receptor Interactions: Cannabigerolic acid interacts with cannabinoid receptors CB1 and CB2, although its effects are less pronounced than those of other cannabinoids like tetrahydrocannabinol and cannabidiol. This interaction may modulate various physiological processes without inducing psychoactive effects .
  • Metabolism Studies: Research indicates that cannabigerolic acid undergoes metabolic transformations in different animal models, producing various metabolites that may contribute to its biological activity .

Several compounds share structural or functional similarities with cannabigerolic acid:

CompoundDescriptionUnique Features
CannabidiolA non-psychoactive cannabinoid known for its therapeutic effects.Exhibits anxiolytic and anti-seizure properties.
TetrahydrocannabinolThe primary psychoactive component of cannabis.Known for its psychoactive effects; widely studied for pain relief.
Cannabidiolic AcidAn acidic precursor to cannabidiol; non-psychoactive like cannabigerolic acid.Directly involved in the biosynthesis of cannabidiol.
Cannabichromenic AcidAnother acidic cannabinoid that serves as a precursor to other cannabinoids.Exhibits potential anti-inflammatory properties similar to CBGA.

Cannabigerolic acid stands out due to its central role in cannabinoid biosynthesis and its unique pharmacological profile that differentiates it from other cannabinoids while maintaining potential therapeutic benefits .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

360.23005950 g/mol

Monoisotopic Mass

360.23005950 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

80I4ZM847Y

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Cannabigerolic acid

Dates

Modify: 2023-08-15
Valliere et al. A bio-inspired cell-free system for cannabinoid production from inexpensive inputs. Nature Chemical Biology, DOI: 10.1038/s41589-020-0631-9, published online 24 August 2020

Explore Compound Types